molecular formula C9H9NO4 B125042 4-Ethyl-2-nitrobenzoic acid CAS No. 141030-64-0

4-Ethyl-2-nitrobenzoic acid

Cat. No. B125042
M. Wt: 195.17 g/mol
InChI Key: BDNVPWUYDDMTFH-UHFFFAOYSA-N
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Description

4-Ethyl-2-nitrobenzoic acid is a derivative of benzoic acid . It is a precursor to 4-aminobenzoic acid . It is a pale yellow solid and is used in the biosynthesis of the antibiotic aureothin .


Synthesis Analysis

The synthesis of 4-Ethyl-2-nitrobenzoic acid can be achieved through the esterification of 4-nitrobenzoic acid with ethanol under argon at 80°C . This process can be optimized using ultradispersed crystallites of hydrogen forms of nanoporous natural zeolites H-CL, H-MOR, H-HEU-M, H-PHI as catalysts . The reaction mixture is irradiated with ultrasound or microwaves .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-2-nitrobenzoic acid is similar to that of 4-Methyl-2-nitrobenzoic acid . The molecular formula is C8H7NO4, with an average mass of 181.145 Da and a monoisotopic mass of 181.037506 Da .

Scientific Research Applications

1. Synthesis of Benzocaine

4-Ethyl-2-nitrobenzoic acid is employed in the synthesis of benzocaine, an anesthetic widely used in the pharmaceutical industry. The continuous-flow synthesis process of benzocaine from p-nitrobenzoic acid involves reduction and esterification, optimizing reaction time and sequences to enhance productivity and technological relevance (França et al., 2020).

2. Esterification Catalysis

The acidic ionic liquid [(CH2)3SO3Hmin]HSO4 is used as a catalyst in the esterification of ethanol-related 4-Nitrobenzoic acid to form ethyl 4-nitrobenzoate. The catalytic process was optimized to achieve high yields, maintaining the catalyst's activity even after multiple cycles of reuse (Hong-ze, 2013).

3. Synthesis of Procaine

A novel, environmentally friendly, low-temperature method for synthesizing 4-nitrobenzoic acid as an intermediate for procaine production has been developed. This method involves the ozonation of 4-nitrotoluene in a solution of glacial acetic acid, presenting a promising alternative to high-temperature, high-pressure traditional methods (Halstian, Baula, & Tarasenko, 2022).

4. Solid-State Chemistry of Molecular Salts

2-Chloro-4-nitrobenzoic acid and its molecular salts with pyridyl and benzoic acid derivatives demonstrate versatile solid-state properties. These properties are crucial in the development of antiviral agents and in boosting immune response in immune deficiency diseases. The study highlights the role of halogen bonds in the crystal stabilization of these molecular adducts (Oruganti et al., 2017).

5. Catalysis in Organic Reactions

The polydopamine-supported Pd catalyzed transfer hydrogenation of ethyl 4-nitrobenzoate showcases the importance of catalyst restructuring, highlighting the significance of reaction conditions and the nature of the H-source used in the reaction process (Gazdag et al., 2019).

properties

IUPAC Name

4-ethyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNVPWUYDDMTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2-nitrobenzoic acid

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